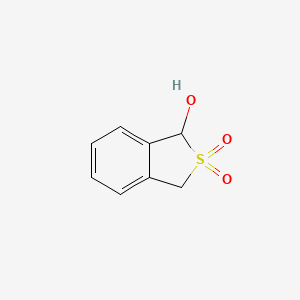
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione is a heterocyclic compound that features a benzothiophene core with a hydroxyl group and a dione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by oxidation to introduce the dione functionality . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The dione functionality can be reduced to form diols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzothiophene-2,2-dione, while reduction of the dione functionality can produce 1,3-dihydroxybenzothiophene derivatives .
Scientific Research Applications
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and dione functionalities allow for hydrogen bonding and other interactions that can modulate the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar benzothiophene core but with different functional groups, leading to distinct chemical properties and applications.
3-Hydroxy-2,3-dihydro-1H-benzothiophene-1,1-dione: Another related compound with a hydroxyl and dione functionality but differing in the position of these groups.
Uniqueness
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
92912-33-9 |
|---|---|
Molecular Formula |
C8H8O3S |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2,2-dioxo-1,3-dihydro-2-benzothiophen-1-ol |
InChI |
InChI=1S/C8H8O3S/c9-8-7-4-2-1-3-6(7)5-12(8,10)11/h1-4,8-9H,5H2 |
InChI Key |
YEFCYFZKRWGNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(S1(=O)=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















